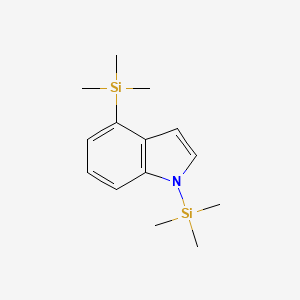![molecular formula C9H10N4 B14432442 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-24-9](/img/structure/B14432442.png)
1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is a chemical compound that features a pyrimidine ring substituted with a methyl group and an aziridine ring attached to a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile typically involves the reaction of 5-methylpyrimidine-4-carbaldehyde with aziridine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow synthesis techniques could also be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-Aziridinecarbonitrile, 1-[(5-methyl-4-pyrimidinyl)methyl]-
- 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carboxamide
Comparison: 1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a pyrimidine and an aziridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the carbonitrile group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Properties
CAS No. |
75985-24-9 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-[(5-methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N4/c1-7-3-11-6-12-9(7)5-13-4-8(13)2-10/h3,6,8H,4-5H2,1H3 |
InChI Key |
CFVNPKDKGLJNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1CN2CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
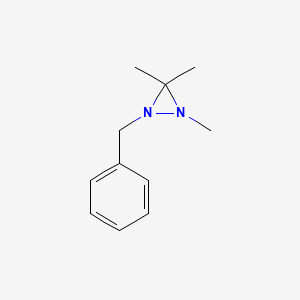

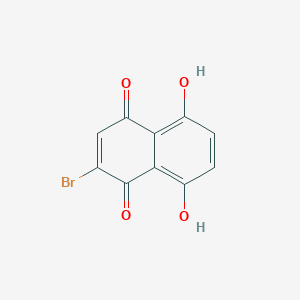
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
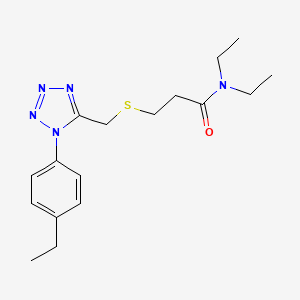

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
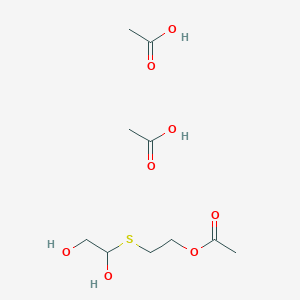


![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
